(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate

Description

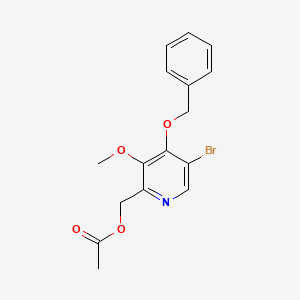

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate (CAS: 895134-16-4) is a pyridine-based compound with a molecular formula of C₁₆H₁₆BrNO₄ and a molecular weight of 366.21 g/mol . It features a pyridine ring substituted with benzyloxy (C₆H₅CH₂O–), methoxy (CH₃O–), and bromo (Br) groups at positions 4, 3, and 5, respectively, along with an acetate ester (–OAc) at the 2-position methyl group.

Properties

IUPAC Name |

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-11(19)21-10-14-16(20-2)15(13(17)8-18-14)22-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBUDHZJDUWDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C(=C1OC)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative followed by the introduction of the benzyloxy and methoxy groups. The final step involves the acetylation of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy and benzyloxy groups can participate in oxidation and reduction reactions.

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with tailored properties.

Biology

The compound's structural features make it suitable for biological studies, particularly in enzyme inhibition and receptor binding assays. The interactions between its functional groups and biological targets can lead to significant insights into molecular mechanisms.

Pharmacological Applications

Research indicates potential pharmacological activities for derivatives of this compound:

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated moderate to excellent antimicrobial properties against various bacterial strains.

- Antitumor Effects : Studies suggest that pyridine-based compounds can inhibit cancer cell proliferation and induce apoptosis in cancer cell lines.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities.

Case Studies

- Antimicrobial Research : A study explored the antimicrobial efficacy of pyridine derivatives, noting that compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation Inhibition : Research indicated that certain derivatives could inhibit cancer cell growth through modulation of cell cycle regulators, demonstrating potential applications in oncology.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can enhance binding affinity to specific sites, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Benzyloxy/Methoxy-Substituted Esters ()

- Methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate (D3): Core structure: Phenyl ring with two benzyloxy groups at positions 3 and 3. Functional group: Butanoate ester chain (vs. acetate in the target compound). Synthesis: Derived from benzylation of dihydroxyphenylbutanoate, emphasizing protective-group strategies .

Comparison Insight: The butanoate chain in D3 increases lipophilicity compared to the target’s acetate group. The absence of bromine reduces halogen-mediated interactions (e.g., hydrogen bonding or steric effects).

Brominated Pyrimidine Derivatives ()

- 5-Bromo-2',3',5'-tri-O-acetyluridine :

Comparison Insight : The pyrimidine core in this compound enables base-pairing interactions in nucleic acid contexts, unlike the pyridine-based target. Both compounds utilize bromine for electronic modulation, but the biological applications diverge significantly.

Data Table: Key Properties and Structural Features

Biological Activity

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate is a pyridine derivative notable for its complex structure, which includes a benzyloxy group, a bromine atom, and a methoxy group. This compound has garnered attention in various fields of biological research due to its potential biological activities, including enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN O, with a molecular weight of approximately 366.207 g/mol. The presence of halogen (bromine) and functional groups (benzyloxy, methoxy, and acetate) contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN O |

| Molecular Weight | 366.207 g/mol |

| CAS Number | 895134-16-4 |

| LogP | 3.49480 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxy and methoxy groups enhance binding affinity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

-

Enzyme Inhibition :

- Research indicates that this compound may serve as an inhibitor for certain enzymes. Its structural features allow it to interact with active sites on enzymes, potentially leading to decreased enzymatic activity.

- A study highlighted its role in inhibiting phosphodiesterase enzymes, which are crucial for regulating cellular signaling pathways .

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Bacillus subtilis.

- The structure–activity relationship indicates that modifications to the functional groups can significantly alter antimicrobial efficacy .

- Potential Therapeutic Applications :

Case Study 1: Enzyme Inhibition

A study focused on the development of pyridine-based inhibitors demonstrated that this compound effectively inhibited certain cytochrome P450 enzymes involved in drug metabolism. This finding suggests potential applications in enhancing drug efficacy and reducing side effects by modulating metabolic pathways .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated that specific substitutions on the pyridine ring could enhance activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for optimizing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.